molecular formula C7H16Cl2N2 B2812827 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride CAS No. 2089649-12-5

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride

Cat. No.: B2812827
CAS No.: 2089649-12-5
M. Wt: 199.12
InChI Key: VXBUXBCMZOUIDU-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₆Cl₂N₂. It is a bicyclic amine, characterized by its unique structure which includes a nitrogen atom within a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor, such as a linear amine, under specific reaction conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on neurotransmitter systems due to its bicyclic amine structure.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: Lacks the methyl group, leading to different chemical properties and reactivity.

    6-Amino-3-azabicyclo[3.1.1]heptane: Similar structure but different functional groups, affecting its biological activity.

Uniqueness

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-5-2-6(4-9)7(5)8;;/h5-7H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBUXBCMZOUIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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